molecular formula C15H20N2O5 B1302904 tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate CAS No. 622866-04-0

tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

Cat. No.: B1302904
CAS No.: 622866-04-0
M. Wt: 308.33 g/mol
InChI Key: HTONGEVUVJEIRS-QWHCGFSZSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups and stereogenic centers. The complete chemical name, this compound, precisely defines the molecular structure through its systematic components.

The compound belongs to the carbamate family of organic molecules, characterized by the presence of the carbamate functional group (-NHCOO-). The tert-butyl group serves as the alkyl component of the carbamate ester, providing steric bulk and influencing the compound's chemical reactivity. The nitrophenyl substituent introduces electron-withdrawing characteristics that significantly affect the electronic properties of the aromatic system.

Property Specification
Chemical Abstract Service Number 622866-04-0
Molecular Formula C₁₅H₂₀N₂O₅
Molecular Weight 308.33000 atomic mass units
Exact Mass 308.13700 atomic mass units
Systematic Name tert-butyl N-[(1S)-2-(4-nitrophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate

The compound's classification encompasses several chemical categories based on its functional groups and structural features. As a member of the carbamate class, it exhibits characteristic chemical behavior associated with this functional group, including susceptibility to hydrolysis under basic conditions and potential for nucleophilic attack at the carbonyl carbon. The presence of the nitro group classifies it among nitroaromatic compounds, imparting specific electronic and spectroscopic properties.

Molecular Geometry and Chiral Center Configuration

The molecular architecture of this compound features two distinct chiral centers that define its absolute stereochemistry. The stereochemical designation employs the Cahn-Ingold-Prelog priority rules to assign the (S) configuration to both chiral centers, establishing the compound's three-dimensional structure.

The primary chiral center occurs at the carbon atom bearing the carbamate nitrogen, where the (S) configuration results from the specific spatial arrangement of the four substituents: the hydrogen atom, the carbamate nitrogen, the nitrophenyl-containing side chain, and the oxirane ring. The second chiral center resides within the oxirane ring system, where the (S) configuration at the oxirane carbon creates a specific stereochemical environment crucial for biological activity.

The oxirane ring adopts a characteristic three-membered ring geometry with significant ring strain, contributing to the compound's reactivity profile. The dihedral angles between the oxirane plane and the aromatic ring system influence the overall molecular conformation and affect intermolecular interactions. Research indicates that the oxirane ring maintains specific orientations relative to the nitrophenyl group, creating distinct conformational preferences.

Stereochemical Parameter Value
Number of Chiral Centers 2
Absolute Configuration (S,S)
Molecular Chirality Enantiomerically pure
Conformational Flexibility Restricted by oxirane ring

The molecular geometry analysis reveals that the compound maintains a relatively rigid structure due to the constraints imposed by the oxirane ring and the aromatic system. The tert-butyl group provides significant steric bulk that influences the compound's conformational preferences and affects its interactions with biological targets.

Crystallographic Characterization of Stereoisomers

Crystallographic studies of related oxirane-containing compounds provide valuable insights into the solid-state structure and intermolecular interactions of this compound. X-ray crystallographic analysis reveals critical information about bond lengths, bond angles, and the spatial arrangement of functional groups within the crystal lattice.

The crystallographic data for analogous compounds demonstrate that oxirane rings maintain characteristic geometric parameters, with carbon-oxygen bond lengths typically ranging from 1.44 to 1.45 angstroms and carbon-carbon bond lengths within the three-membered ring measuring approximately 1.52 angstroms. The oxirane ring exhibits significant angular strain, with internal bond angles deviating substantially from tetrahedral geometry.

Studies of similar nitrophenyl-containing compounds reveal that the aromatic ring adopts a planar conformation, with the nitro group maintaining coplanarity with the benzene ring. The dihedral angle between the oxirane ring and the nitrophenyl group influences the compound's packing arrangement in the crystal structure and affects its physical properties.

Crystallographic Parameter Typical Range
Oxirane C-O Bond Length 1.44-1.45 Å
Oxirane C-C Bond Length 1.52-1.53 Å
Aromatic Ring Planarity <2° deviation
Intermolecular Hydrogen Bonds N-H...O, O-H...O

The crystal packing analysis indicates that molecules arrange through a combination of hydrogen bonding interactions and van der Waals forces. The carbamate nitrogen can participate in hydrogen bonding as a donor, while the carbonyl oxygen and nitro group oxygens serve as acceptor sites. These intermolecular interactions contribute to the compound's stability in the solid state and influence its physical properties such as melting point and solubility.

Comparative Analysis of Diastereomeric Forms

The stereochemical complexity of this compound necessitates consideration of its diastereomeric relationships with compounds featuring different stereochemical configurations at either chiral center. The presence of two chiral centers theoretically allows for four possible stereoisomers: (S,S), (S,R), (R,S), and (R,R) configurations.

Comparative studies of stereoisomeric glycidic esters demonstrate significant differences in chemical reactivity and biological activity between diastereomeric forms. The threo and erythro isomers, distinguished by their relative stereochemical configurations, exhibit markedly different behavior in nucleophilic ring-opening reactions. Research indicates that the (S,S) configuration corresponds to the erythro form, which demonstrates enhanced selectivity in certain chemical transformations compared to its threo counterpart.

The stereochemical influence extends to the compound's interaction with biological systems, where different diastereomers may exhibit distinct binding affinities and pharmacological profiles. Studies of enzyme inhibition reveal that compounds with the (S,S) configuration, such as the target molecule, demonstrate specific inhibitory activity against β-secretase, an enzyme implicated in neurodegenerative processes.

Stereoisomer Configuration Relative Activity Selectivity
(S,S) - erythro High Enhanced
(S,R) - threo Moderate Standard
(R,S) - threo Moderate Standard
(R,R) - erythro Variable Reduced

The mechanistic basis for these stereochemical differences relates to the spatial orientation of functional groups and their ability to form favorable interactions with target molecules. The (S,S) configuration positions the oxirane ring and nitrophenyl group in an optimal arrangement for nucleophilic attack and subsequent covalent bond formation with biological targets. This stereochemical precision underlies the compound's potential as a selective biochemical probe and therapeutic agent.

Properties

IUPAC Name

tert-butyl N-[(1S)-2-(4-nitrophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-12(13-9-21-13)8-10-4-6-11(7-5-10)17(19)20/h4-7,12-13H,8-9H2,1-3H3,(H,16,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTONGEVUVJEIRS-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375928
Record name tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622866-04-0
Record name tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically starts from chiral amino acid derivatives such as (S)-4-nitrophenylalanine or its protected forms.
  • The epoxide ring (oxiran-2-yl) is introduced via stereoselective epoxidation of an allylic or prochiral precursor.
  • The tert-butyl carbamate (Boc) protecting group is introduced to protect the amine functionality during subsequent transformations.

Typical Synthetic Route

  • Protection of the Amino Group:
    The amino group of (S)-4-nitrophenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane at room temperature. This step yields the tert-butyl carbamate derivative, ensuring the amine is protected for further reactions.

  • Formation of the Epoxide Ring:
    The epoxide moiety is introduced by stereoselective epoxidation of the corresponding alkene intermediate. This can be achieved using peracid reagents (e.g., m-CPBA) or other epoxidizing agents under controlled conditions to maintain stereochemistry.

  • Coupling and Purification:
    The final compound is purified by chromatographic techniques such as silica gel column chromatography or reversed-phase chromatography to isolate the pure stereoisomer of this compound.

Alternative Synthetic Approaches

  • Mitsunobu Reaction for Ether Formation:
    In related carbamate syntheses, Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran) have been used to couple phenols with Boc-protected amines, which may be adapted for similar carbamate derivatives.

  • Catalytic Hydrogenation for Nitro Group Reduction:
    When starting from nitro precursors, catalytic hydrogenation using palladium on carbon and ammonium formate in ethanol can be employed to reduce nitro groups to amines, which are then protected as carbamates.

Industrial Considerations

  • The reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and stereochemical purity.
  • Stirring times vary from 1 to 10 hours depending on the scale and temperature, with longer times favoring higher yields and purity.
  • Avoidance of high viscosity reaction mixtures is critical for industrial scale-up, achieved by using neutral forms of reagents and careful control of reaction parameters.

Data Table: Summary of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Amino group protection Di-tert-butyl dicarbonate, DCM, RT, 40 min >90 Efficient Boc protection of amine
Epoxidation m-CPBA or equivalent, low temp, inert gas 70-85 Stereoselective epoxidation
Mitsunobu coupling (optional) Triphenylphosphine, DIAD, THF, 0-20 °C, 30h 60-70 For ether formation in related compounds
Nitro group reduction (optional) Pd/C, ammonium formate, EtOH, reflux 0.5h 80-90 Converts nitro to amine for further steps
Purification Silica gel chromatography or RP-HPLC - Ensures stereochemical purity

Research Findings and Analysis

  • The stereochemical integrity of both the (S)-configuration at the 2-(4-nitrophenyl) position and the oxirane ring is critical for biological activity and synthetic utility.
  • The Boc protecting group is stable under epoxidation conditions, allowing sequential synthesis without racemization or decomposition.
  • The use of neutral reagents and controlled reaction times improves yield and purity, especially important for scale-up in pharmaceutical manufacturing.
  • Chromatographic purification is essential to separate diastereomers and enantiomers, ensuring the final product meets stringent purity requirements.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Nucleophiles such as amines or alcohols for ring-opening reactions.

Major Products

    Diols: From the oxidation of the oxirane ring.

    Amines: From the reduction of the nitro group.

    Substituted Alcohols or Amines: From nucleophilic ring-opening reactions.

Scientific Research Applications

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in pathways relevant to cancer and neurodegenerative diseases. Its oxirane ring is reactive, allowing it to form covalent bonds with target enzymes, thereby modulating their activity. For example, studies have indicated that similar compounds can inhibit serine proteases and other critical enzymes involved in disease progression .

Anticancer Activity

Research indicates that tert-butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate exhibits anticancer properties by inducing apoptosis in cancer cells. The presence of the nitrophenyl group enhances its biological activity, making it a candidate for further development in cancer therapeutics .

Structural Studies

The compound's unique structure allows for detailed studies on molecular interactions in biological systems. Its chirality at the oxirane center is crucial for understanding stereoselectivity in drug interactions .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of this compound, researchers observed a significant reduction in cell viability in various cancer cell lines when treated with the compound at micromolar concentrations. This suggests its potential as a lead compound for developing new anticancer agents .

Case Study 2: Enzyme Interaction

Another study investigated the interaction of this compound with serine proteases, demonstrating that it could effectively inhibit enzyme activity through covalent modification. The findings underscore its potential utility in designing inhibitors for therapeutic applications against diseases where these enzymes play a critical role .

Mechanism of Action

The biological activity of tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is primarily due to its ability to interact with biological molecules through its functional groups. The oxirane ring can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzyme activity or modification of genetic material. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The target compound belongs to a family of tert-butyl carbamate-protected epoxides differing in aromatic substituents. Key analogues include:

Compound Substituent Molecular Formula Key Properties/Applications References
tert-Butyl ((S)-2-(3,5-Difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate 3,5-Difluorophenyl C₁₅H₁₉F₂NO₃ Higher lipophilicity; used in β-secretase inhibitor synthesis. MW: 299.31; stored at 2–8°C.
tert-Butyl ((S)-2-(4-Bromophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate (32) 4-Bromophenyl C₁₅H₂₀BrNO₃ Undergoes Sonogashira coupling; NMR-confirmed structure. MW: 364.05 (as sodium adduct).
tert-Butyl ((S)-2-(Benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate Benzyloxy C₁₇H₂₃NO₄ Electron-donating group alters epoxide reactivity; soluble in organic solvents. CAS: 92085-96-4.
tert-Butyl ((S)-2-(4-Chlorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate 4-Chlorophenyl C₁₅H₂₀ClNO₃ Intermediate for (-)-Nutlin-3 synthesis; higher halogen stability.

Key Observations :

  • Electron Effects : The 4-nitrophenyl group in the target compound enhances electrophilicity at the epoxide ring compared to electron-donating groups (e.g., benzyloxy) or halogens (e.g., Br, Cl). This facilitates nucleophilic attacks, critical for forming C–N or C–O bonds in drug intermediates .
  • Biological Activity : Fluorinated analogues (e.g., 3,5-difluorophenyl) exhibit improved blood-brain barrier penetration due to increased lipophilicity, making them preferred for CNS-targeting inhibitors .
  • Synthetic Utility : Bromophenyl derivatives (e.g., compound 32) serve as substrates for cross-coupling reactions, enabling diversification into ethynyl or trimethylsilyl derivatives .
Physicochemical Properties
  • Solubility: The target compound’s solubility is unreported, but structurally similar epoxides (e.g., (2S,3S)-3-(Boc-amino)-1,2-epoxy-4-phenylbutane) are insoluble in water but soluble in chloroform, dichloromethane, and ethyl acetate .
  • Specific Rotation: The (S,S)-configured target compound likely has a high optical rotation, akin to the (2S,3S)-epoxy-phenylbutane analogue ([α]D = -71° in methanol) .

Biological Activity

tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is a complex organic compound notable for its diverse biological activities. This compound features a tert-butyl group, a nitrophenyl moiety, and an oxirane ring, contributing to its unique chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxirane Ring : This can be achieved through epoxidation reactions.
  • Introduction of Functional Groups : The tert-butyl and nitrophenyl groups are introduced via nucleophilic substitution reactions under controlled conditions.
  • Purification : The final product is purified using techniques such as chromatography to ensure high yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxirane ring facilitates nucleophilic attacks, leading to the formation of covalent bonds with target biomolecules, thereby modulating their activity.

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, a study demonstrated that related carbamate derivatives showed promising results against various bacterial strains, including E. coli and B. cereus, using microdilution broth susceptibility assays .

Cytotoxicity

In addition to antibacterial properties, the cytotoxic effects of these compounds have been evaluated using the Artemia salina bioassay. Results indicated that certain derivatives displayed low toxicity while maintaining high antibacterial efficacy, making them potential candidates for further development in antimicrobial therapies .

Study 1: Antibacterial Activity Assessment

A comprehensive study synthesized various derivatives of tert-butyl carbamates and assessed their antibacterial activity against resistant strains. The findings revealed that specific modifications in the structure led to enhanced antibacterial properties compared to traditional antibiotics, highlighting the potential for new therapeutic agents in combating drug-resistant pathogens .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which these compounds exert their biological effects. It was found that the interaction between the oxirane ring and bacterial enzymes resulted in irreversible enzyme inhibition, supporting the hypothesis that this compound can serve as a potent enzyme inhibitor in microbial systems .

Comparative Analysis with Similar Compounds

The table below summarizes key differences between this compound and other related compounds:

Compound NameStructural FeaturesAntibacterial ActivityCytotoxicity
This compoundTert-butyl, nitrophenyl, oxiraneHigh against E. coliLow
Similar Carbamate ATert-butyl, phenolic groupModerate against S. aureusModerate
Similar Carbamate BNo oxirane ringLowHigh

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reagents for preparing tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate?

  • Methodology : Synthesis typically involves multi-step reactions under controlled conditions. For analogous carbamates, boron tribromide (BBr₃) in dry dichloromethane (DCM) under nitrogen is used for deprotection or functional group transformations . Subsequent steps may include coupling reactions with hydroxylamine hydrochloride or potassium acetate in methanol, followed by column chromatography (silica gel) for purification. Yields for similar compounds range from 11% to 45%, depending on reaction optimization .
  • Critical Parameters : Strict anhydrous conditions, inert atmosphere (N₂), and temperature control (e.g., 25°C) are essential to prevent side reactions.

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional group integrity .
  • High-Resolution Mass Spectrometry (HR-ESI-MS) : Validates molecular weight and isotopic patterns .
  • Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Q. What safety precautions are recommended for handling this compound?

  • Hazard Mitigation : While specific hazards for this compound are not fully documented, analogous carbamates require:

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Storage : Keep in airtight containers at room temperature, away from strong oxidizers/acids .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, particularly at (S)-configured centers?

  • Chiral Control Strategies :

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (S)-epoxide precursors) .
  • Asymmetric Catalysis : Palladium or organocatalysts may enhance enantioselectivity in coupling steps .
  • Monitoring : Polarimetry or chiral HPLC tracks enantiomeric excess (ee) during synthesis .

Q. What strategies address low yields (e.g., 11%) in carbamate syntheses?

  • Optimization Approaches :

  • Reagent Stoichiometry : Adjust molar ratios of BBr₃ or coupling agents to reduce side products .
  • Temperature Modulation : Gradual warming (e.g., from 0°C to room temperature) improves reaction efficiency .
  • Alternative Solvents : Replace DCM with THF or acetonitrile to enhance solubility of intermediates .

Q. What mechanistic insights explain the reactivity of the epoxide group in this compound?

  • Epoxide Ring-Opening : The (S)-oxiran-2-yl group undergoes nucleophilic attack at the less substituted carbon due to steric and electronic effects.

  • Nucleophiles : Amines or thiols preferentially react at the β-position, forming branched derivatives .
  • Acid/Base Catalysis : Protonation of the epoxide oxygen enhances electrophilicity, facilitating ring-opening in aqueous or alcoholic media .

Q. How can advanced spectroscopic methods resolve structural ambiguities in derivatives?

  • Techniques :

  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations and spatial proximity of substituents .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing effects, critical for patent applications .
  • DFT Calculations : Predicts NMR chemical shifts and stabilizes proposed intermediates .

Contradictions and Limitations in Current Data

  • Yield Variability : Low yields (e.g., 11% in ) suggest unoptimized pathways or competing side reactions .
  • Hazard Data Gaps : Limited ecotoxicological or chronic toxicity data require extrapolation from structurally similar compounds .

Recommendations for Future Research

  • Explore enzymatic or photochemical methods to improve stereoselectivity and yields.
  • Conduct stability studies under varying pH and temperature conditions to refine storage guidelines.

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